

An In-depth Technical Guide to the Chemical Properties of Neuraminidase-IN-6

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Compound of Interest

Compound Name: Neuraminidase-IN-6

Cat. No.: B15144707

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This technical guide provides a comprehensive overview of the chemical and biological properties of **Neuraminidase-IN-6**, a potent inhibitor of the influenza virus neuraminidase. Designed for researchers, scientists, and drug development professionals, this document details the compound's characteristics, synthesis, and mechanism of action, supported by experimental methodologies and data visualizations.

Core Chemical and Biological Properties

Neuraminidase-IN-6, also identified as Compound 5c, is a synthetic molecule belonging to the 1,3,4-triazole-3-acetamide class of compounds.^[1] It has demonstrated significant inhibitory activity against the neuraminidase enzyme of the influenza virus, a critical component in the viral life cycle responsible for the release of progeny virions from infected host cells.^{[2][3][4][5]}

Quantitative Data Summary

The known chemical and biological properties of **Neuraminidase-IN-6** are summarized in the table below.

Property	Value	Source
Compound ID	Neuraminidase-IN-6 (Compound 5c)	[2] [3] [4] [5]
Chemical Class	1,3,4-triazole-3-acetamide derivative	[1]
Molecular Formula	C ₁₆ H ₁₆ N ₄ O ₂ S	[1]
Molecular Weight	328.39 g/mol	[1]
Biological Target	Influenza Virus Neuraminidase	[1]
IC ₅₀	0.11 μM	[2] [3] [4] [5]
Comparative IC ₅₀	Oseltamivir Carboxylate (OSC): 0.10 μM	[4]

Mechanism of Action

Neuraminidase-IN-6 functions as a direct inhibitor of the influenza neuraminidase enzyme. Molecular docking studies have provided insights into its binding mode. The furan and triazole rings of the molecule are predicted to extend into the 430-cavity of the neuraminidase active site, while the ethylbenzene moiety occupies the active site itself. This occupation of the active site prevents the natural substrate, sialic acid, from binding, thereby inhibiting the enzyme's function and preventing the release of new virus particles from the host cell.

Experimental Protocols

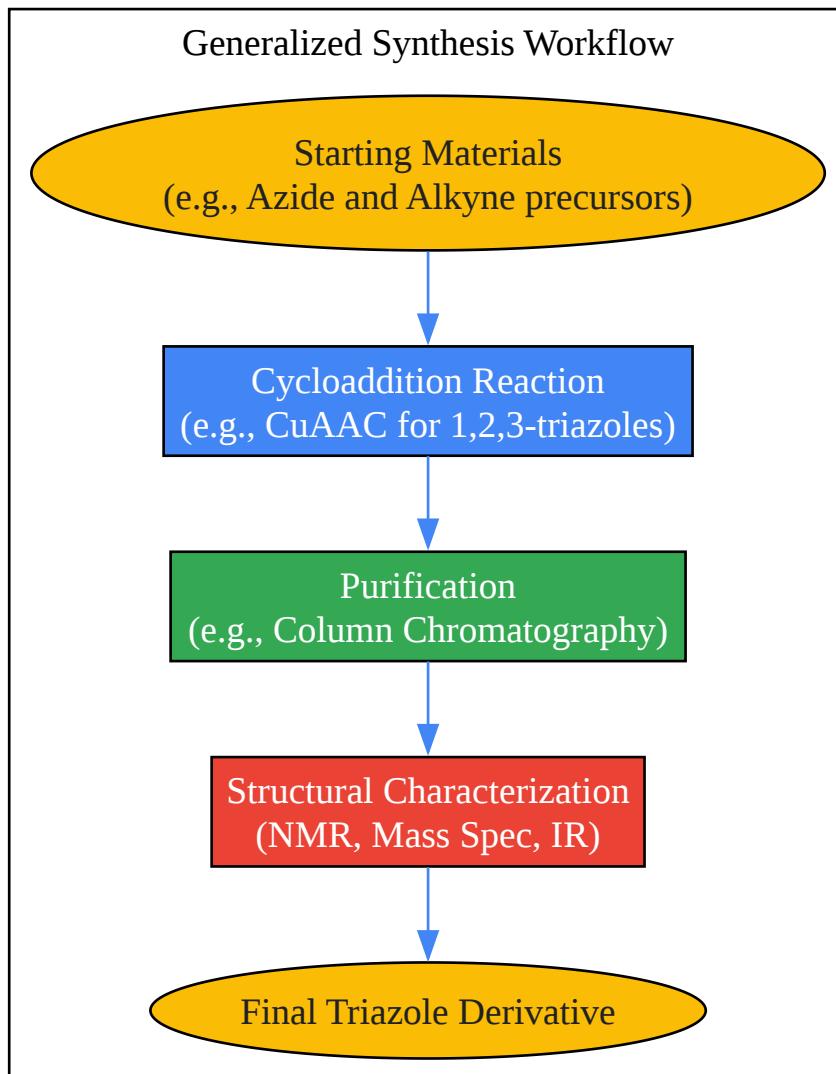
While the specific, detailed experimental protocols from the primary literature describing **Neuraminidase-IN-6** are not fully available, this section outlines the generalized and standard methodologies for the synthesis and biological evaluation of such neuraminidase inhibitors.

Generalized Synthesis of 1,3,4-Triazole Derivatives

The synthesis of 1,3,4-triazole-containing compounds often involves a key cyclization step. A common and versatile method for the formation of the 1,2,3-triazole ring system, which is structurally related, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. While the exact synthesis of **Neuraminidase-IN-6** as a 1,3,4-

triazole derivative would follow a different specific pathway, the underlying principles of building the heterocyclic core from appropriate precursors would be analogous.

A generalized workflow for the synthesis of a triazole-based inhibitor is depicted below.



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A generalized workflow for the synthesis of triazole-based inhibitors.

Neuraminidase Inhibition Assay

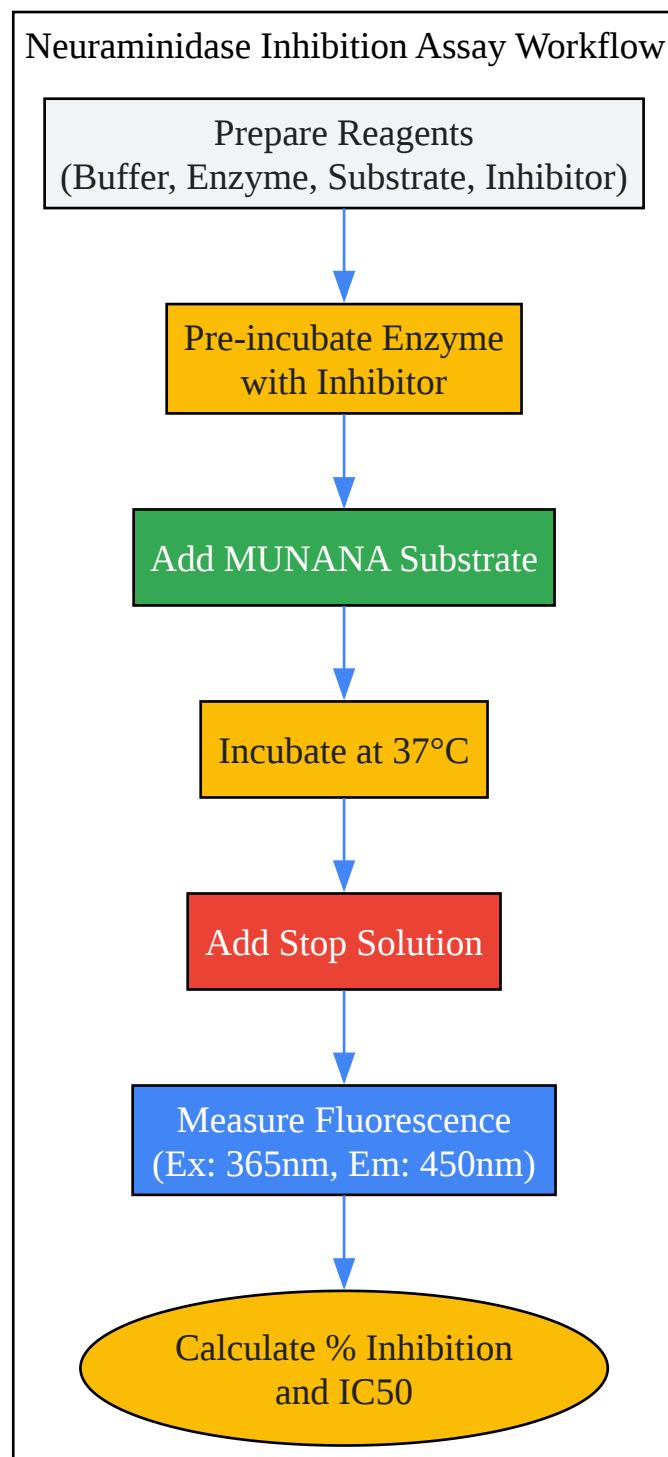
The inhibitory activity of compounds like **Neuraminidase-IN-6** is commonly determined using a fluorescence-based enzyme inhibition assay. A widely used substrate for this assay is 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

Principle: The neuraminidase enzyme cleaves the sialic acid moiety from the non-fluorescent MUNANA substrate, releasing the highly fluorescent product 4-methylumbellifero (4-MU). The intensity of the fluorescence is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[2][3][4]

Detailed Protocol:

- **Reagent Preparation:**
 - Assay Buffer: Typically a MES buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5).
 - MUNANA Substrate Solution: A stock solution of MUNANA is prepared in DMSO or water and then diluted in the assay buffer to the final working concentration (e.g., 100 µM).
 - Enzyme Solution: Purified influenza virus neuraminidase is diluted in the assay buffer to a concentration that gives a linear reaction rate over the desired time course.
 - Inhibitor Solutions: A serial dilution of the test compound (**Neuraminidase-IN-6**) is prepared in the assay buffer.
 - Stop Solution: A solution to stop the enzymatic reaction, often a glycine-NaOH buffer at a high pH.
- **Assay Procedure (96-well plate format):**
 - To the wells of a black 96-well plate, add the assay buffer.
 - Add the serially diluted inhibitor solutions to the appropriate wells.
 - Add the enzyme solution to all wells except for the negative control (no enzyme) wells.
 - Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding the MUNANA substrate solution to all wells.

- Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.
- Stop the reaction by adding the stop solution.
- Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-MU (e.g., Ex: 365 nm, Em: 450 nm).
- Data Analysis:
 - Subtract the background fluorescence (from no enzyme wells) from all readings.
 - Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



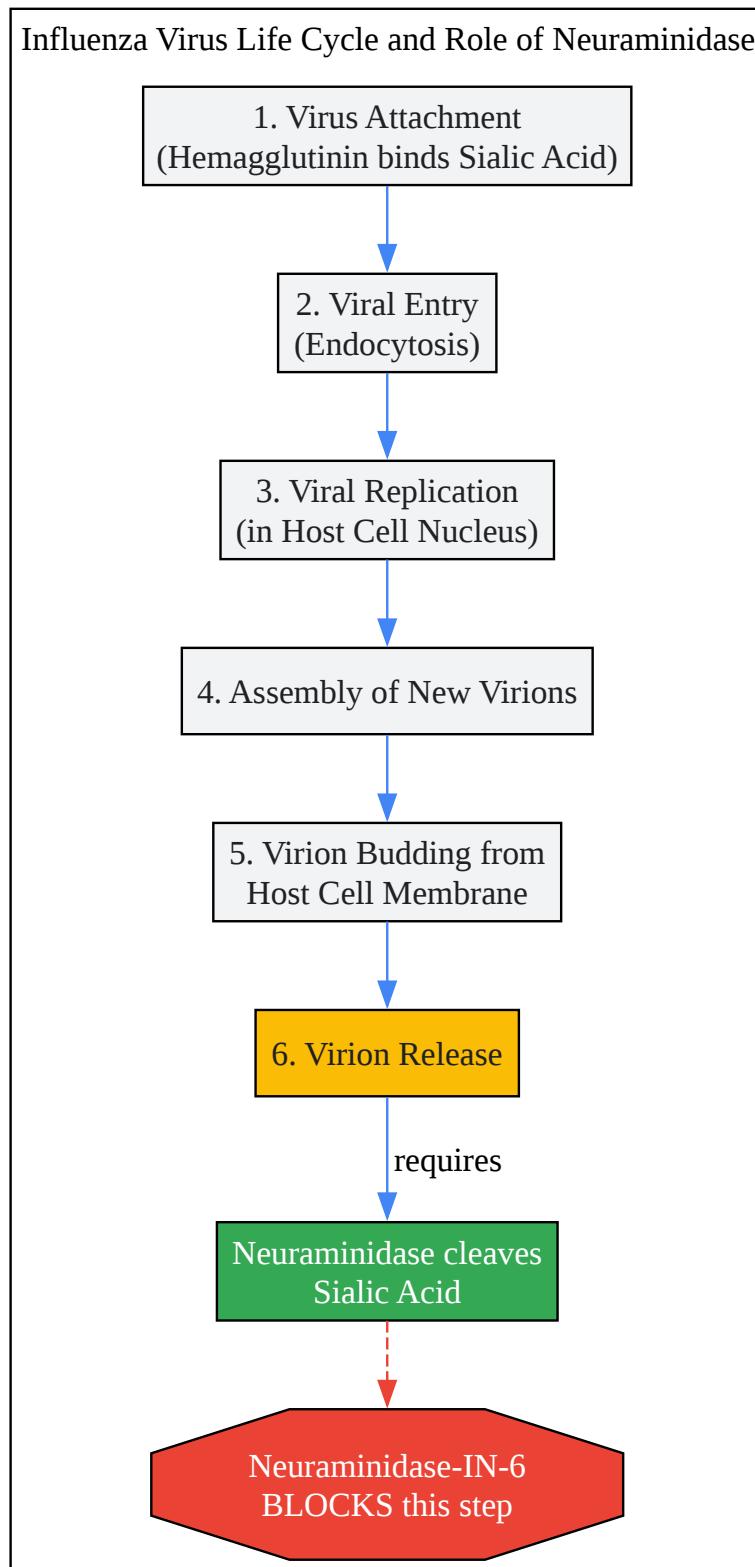
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A workflow for the MUNANA-based neuraminidase inhibition assay.

Signaling Pathways

Currently, there is no published evidence to suggest that **Neuraminidase-IN-6** directly modulates specific host cell signaling pathways. Its primary mechanism of action is understood to be the direct inhibition of the viral neuraminidase enzyme, which is an extracellular and virion-associated activity. The therapeutic effect is derived from interrupting the viral replication cycle at the stage of virion release.

The role of neuraminidase in the context of the influenza virus life cycle is depicted in the following diagram.



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The role of neuraminidase in the influenza virus life cycle and the point of inhibition by **Neuraminidase-IN-6**.

Conclusion

Neuraminidase-IN-6 is a potent, small-molecule inhibitor of influenza neuraminidase with an IC_{50} value in the low micromolar range, making it a compound of significant interest for antiviral drug development. Its 1,3,4-triazole-3-acetamide scaffold represents a promising chemical class for the design of new anti-influenza agents. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its *in vivo* efficacy, is warranted. This guide provides a foundational understanding of its chemical and biological characteristics for professionals in the field.

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